molecular formula C15H15Cl3N2OS B12355898 N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide

Cat. No.: B12355898
M. Wt: 377.7 g/mol
InChI Key: KRASVNYLKKMRIQ-UHFFFAOYSA-N
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Description

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a chemical compound with the molecular formula C15H15Cl3N2OS and a molecular weight of 377.72 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a trichlorophenoxy group, and a propynyl linkage. It has various applications in scientific research due to its distinctive chemical properties.

Properties

Molecular Formula

C15H15Cl3N2OS

Molecular Weight

377.7 g/mol

IUPAC Name

N-[3-(2,4,6-trichlorophenoxy)prop-1-ynyl]piperidine-1-carbothioamide

InChI

InChI=1S/C15H15Cl3N2OS/c16-11-9-12(17)14(13(18)10-11)21-8-4-5-19-15(22)20-6-2-1-3-7-20/h9-10H,1-3,6-8H2,(H,19,22)

InChI Key

KRASVNYLKKMRIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)NC#CCOC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide typically involves the reaction of 2,4,6-trichlorophenol with propargyl bromide to form 3-(2,4,6-trichlorophenoxy)prop-1-yne. This intermediate is then reacted with piperidine-1-carbothioamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring, a trichlorophenoxy group, and a propynyl linkage. This structure imparts distinctive chemical and biological properties, making it valuable for various research applications .

Biological Activity

N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring linked to a trichlorophenoxypropynyl moiety. The structural formula can be represented as follows:

C13H12Cl3N2S\text{C}_{13}\text{H}_{12}\text{Cl}_3\text{N}_2\text{S}

This compound has been explored for its interactions with biological systems, particularly its antimicrobial and anticancer properties.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various fungal pathogens such as Candida auris, with minimal inhibitory concentrations (MICs) reported as low as 0.24 μg/mL .

Table 1: Antifungal Activity of Piperidine Derivatives

CompoundPathogenMIC (μg/mL)MFC (μg/mL)
pta1C. auris0.240.97
pta2C. auris0.481.95
pta3C. auris0.973.90

These findings suggest that the incorporation of specific functional groups in piperidine derivatives can enhance their antifungal activity.

2. Anticancer Activity

This compound has also been investigated for its potential anticancer effects. Similar compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells . The mechanism typically involves the disruption of cellular membranes and interference with metabolic pathways essential for cancer cell survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound's structure allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : Studies have shown that certain derivatives can activate apoptotic pathways in target cells, leading to programmed cell death .

Case Study 1: Antifungal Efficacy against Candida auris

A study synthesized several piperidine derivatives and tested their antifungal activity against clinical isolates of Candida auris. The results indicated that compounds with triazole moieties exhibited significant antifungal properties, with mechanisms involving membrane disruption and apoptosis induction .

Case Study 2: Anticancer Properties in Cell Lines

In vitro studies on various cancer cell lines have revealed that triazole-linked piperidine derivatives can effectively inhibit tumor growth by inducing cell cycle arrest at the S-phase and promoting apoptosis . These findings highlight the potential of such compounds as therapeutic agents in oncology.

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